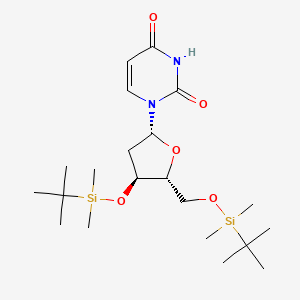
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate is a complex organic compound characterized by its unique structure, which includes a furan ring and multiple hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the furan ring. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the furan ring play crucial roles in its reactivity and binding to biological molecules. Pathways involved may include enzyme inhibition or activation, modulation of oxidative stress, and interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)butanoate
- Ethyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate
- Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)pent-2-enoate
Uniqueness
Methyl 3-hydroxy-4-(4-hydroxy-5-oxofuran-2(5H)-ylidene)but-2-enoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of hydroxyl groups and a furan ring makes it particularly versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H8O6 |
|---|---|
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
methyl (Z,4E)-3-hydroxy-4-(4-hydroxy-5-oxofuran-2-ylidene)but-2-enoate |
InChI |
InChI=1S/C9H8O6/c1-14-8(12)3-5(10)2-6-4-7(11)9(13)15-6/h2-4,10-11H,1H3/b5-3-,6-2+ |
Clé InChI |
BDILEXPEIYGLGV-UFXPWXELSA-N |
SMILES isomérique |
COC(=O)/C=C(/C=C/1\C=C(C(=O)O1)O)\O |
SMILES canonique |
COC(=O)C=C(C=C1C=C(C(=O)O1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


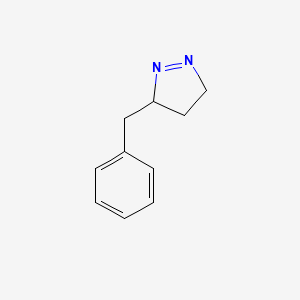
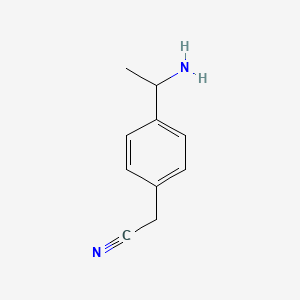
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
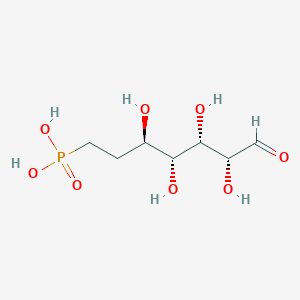
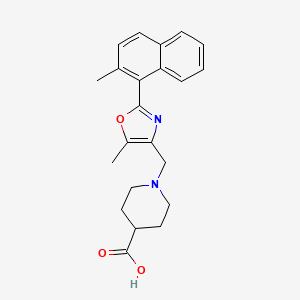
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
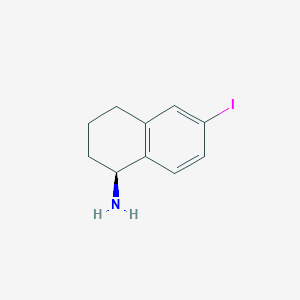

![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)

![2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B12864445.png)
